molecular formula C17H25N3O3 B1449173 methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate CAS No. 1630114-56-5

methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

Cat. No.: B1449173
CAS No.: 1630114-56-5
M. Wt: 319.4 g/mol
InChI Key: KWAUUVCWNJQLCT-INIZCTEOSA-N
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Description

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ubiquitin carboxyl-terminal hydrolase 5, amyloid-like protein 2, beta-galactosidase, prosaposin, tripeptidyl-peptidase 1, cathepsin D, cathepsin B, cathepsin L1, and palmitoyl-protein thioesterase 1 . These interactions are crucial for its biochemical activity and influence various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit Bruton’s tyrosine kinase, which plays a crucial role in B cell receptor signaling pathways . This inhibition can lead to the suppression of B cell malignancies and autoimmune disorders.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes and proteins, inhibiting their activity and altering cellular processes. For example, its inhibition of Bruton’s tyrosine kinase results in decreased levels of phosphorylated Rb and cyclin D1, leading to cell cycle arrest and apoptosis in B cell lymphoma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with cathepsin D and cathepsin B influences lysosomal degradation pathways, affecting the turnover of cellular components . These interactions are essential for its metabolic activity and overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound has been shown to interact with transporters that facilitate its uptake into cells and distribution to target sites . This process is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. For example, its interaction with lysosomal enzymes such as cathepsin D and cathepsin B suggests its localization within lysosomes . This subcellular distribution is essential for its role in lysosomal degradation pathways and overall cellular effects.

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAUUVCWNJQLCT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.